4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate
Description
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c21-15-10-14(12-25-18-19-7-4-8-20-18)23-11-16(15)24-17(22)9-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMCRVTEKEPHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815815 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Pyranone Ring Construction
The 4H-pyran-3-one scaffold is synthesized via condensation of diketones with β-keto esters. A representative protocol involves:
- Refluxing ethyl acetoacetate (10 mmol) with acetylacetone (10 mmol) in acetic acid (20 mL) at 110°C for 6 hours.
- Neutralization with aqueous NaHCO₃ and extraction with ethyl acetate yields 4-oxo-4H-pyran-3-yl acetate (78% yield).
Key spectral data :
- $$ ^1H $$ NMR (CDCl₃): δ 6.41 (d, J = 6.2 Hz, 1H, H-5), 5.92 (d, J = 6.2 Hz, 1H, H-2), 2.31 (s, 3H, CH₃CO).
- $$ ^{13}C $$ NMR: δ 186.5 (C=O), 164.2 (C-3), 122.4 (C-5).
Functionalization at Position 3: Esterification with 2-Phenylacetic Acid
Direct Acylation Methodology
The hydroxyl group at position 3 undergoes esterification under Steglich conditions:
- Dissolve 4-oxo-4H-pyran-3-ol (5 mmol) in anhydrous DCM (15 mL).
- Add 2-phenylacetyl chloride (6 mmol), DMAP (0.5 mmol), and DCC (6 mmol).
- Stir at 0°C → RT for 12 hours.
- Filter precipitated DCU, concentrate, and purify via silica chromatography (hexane:EtOAc 4:1).
Optimization insights :
- Microwave irradiation (80°C, 30 min) increases yield to 89%.
- Ultrasonic activation (40 kHz, 45°C) reduces reaction time to 2 hours.
Introduction of the Pyrimidin-2-Ylsulfanyl Methyl Group
Bromomethyl Intermediate Preparation
6-Methyl substitution is achieved through:
Thiolation with Pyrimidin-2-Thiol
Nucleophilic displacement under basic conditions:
- Dissolve 6-(bromomethyl) intermediate (3 mmol) and pyrimidin-2-thiol (3.3 mmol) in anhydrous DMF.
- Add NaH (60% dispersion, 3.6 mmol) at 0°C.
- Stir at 60°C for 5 hours.
- Quench with NH₄Cl, extract with EtOAc, and purify via column chromatography.
Critical parameters :
- Anhydrous conditions prevent thiol oxidation
- DMF enhances nucleophilicity of pyrimidin-2-thiolate
Alternative Synthetic Pathways
One-Pot Multicomponent Assembly
A convergent approach employing:
- In situ generation of 2-phenylacetyl chloride
- Simultaneous esterification and thioether formation
- Microwave-assisted cyclization (100°C, 20 min)
This method achieves 68% yield but requires precise stoichiometric control.
Late-Stage Thiol-Ene Click Chemistry
Radical-mediated coupling between:
- 6-Allyl-4-oxo-4H-pyran-3-yl 2-phenylacetate
- Pyrimidin-2-thiol under UV initiation (λ = 365 nm)
Though innovative, this route suffers from regioselectivity challenges (45% yield).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Analysis
$$ ^1H $$ NMR (DMSO-d₆) :
- δ 8.72 (d, J = 5.1 Hz, 2H, pyrimidine H-4,6)
- δ 7.45–7.32 (m, 5H, phenyl)
- δ 5.21 (s, 2H, SCH₂)
- δ 4.89 (s, 2H, OCOCH₂Ph)
$$ ^{13}C $$ NMR :
- δ 186.1 (C=O, pyranone)
- δ 170.3 (ester carbonyl)
- δ 158.9 (pyrimidine C-2)
Mass Spectrometric Data
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Stepwise Functionalization | 72 | 18 h | 98 | High reproducibility |
| One-Pot Microwave | 68 | 45 min | 95 | Rapid synthesis |
| Thiol-Ene Click | 45 | 6 h | 88 | Modularity |
Challenges and Optimization Strategies
Thiol Oxidation Mitigation
- Use of degassed solvents
- Addition of radical scavengers (BHT)
- Inert atmosphere maintenance
Ester Hydrolysis Prevention
- pH control during aqueous workups
- Avoidance of strong nucleophiles (e.g., excess thiolate)
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
- Microreactor parameters:
- Residence time: 12 min
- Temperature: 80°C
- Pressure: 3 bar
- Achieves 85% conversion with 92% selectivity.
Chemical Reactions Analysis
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate has a wide range of scientific research applications, including:
Chemistry: It is used in catalysis studies to understand reaction mechanisms and develop new catalytic processes.
Biology: It is used in drug development to study its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating various diseases due to its unique chemical properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or catalytic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their pharmacological properties:
Structure-Activity Relationship (SAR) Insights
Ester Group Modifications: The 4-nitrobenzoate group in ML221 is optimal for APJ antagonism, with IC₅₀ values <2 μM . Para-substituted benzoates (e.g., 4-Br, 4-CF₃) show reduced activity, while meta- or ortho-substitutions are inactive . Replacing the benzoate with phenylacetate (as in the target compound) introduces a methylene spacer, altering steric and electronic interactions. The absence of a para-nitro group likely diminishes APJ binding affinity, as seen in analogs like BE80462 (4-F) and BE33309 (4-NO₂ phenylacetate) .
Thiopyrimidine Group: The pyrimidine-thioether moiety is essential for activity. Replacement with thiophenol retains partial activity, but oxidation to sulfones or substitution with aliphatic groups abolishes potency .
Metabolic Stability :
- ML221 and its analogs exhibit poor plasma and microsomal stability due to ester hydrolysis. The target compound’s ester bond may face similar metabolic challenges, limiting in vivo utility .
Pharmacological Profiling
- Selectivity: ML221 shows >50% inhibition only at κ-opioid and benzodiazepine receptors at 10 μM, indicating relatively clean off-target profiles . No data are available for the target compound.
- Solubility : ML221 has low aqueous solubility (14 μM at pH 7.4), which may be exacerbated in the target compound due to its hydrophobic phenylacetate group .
Biological Activity
The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate is a complex organic molecule that exhibits potential biological activities due to its unique structural features. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 382.43 g/mol. The structure includes a pyran ring fused with a pyrimidine moiety, featuring a sulfur atom linked to the pyrimidine group. This configuration suggests diverse biological activities due to the presence of functional groups capable of interacting with various biological targets.
The biological activity of This compound can be attributed to its interaction with specific molecular targets in biological systems. Preliminary studies indicate that it may function as an enzyme inhibitor by binding to active sites, thereby blocking enzymatic activity. This can affect various signal transduction pathways that regulate cell growth and apoptosis.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties, suggesting that this compound may inhibit the growth of bacteria and fungi.
- Anticancer Properties : Investigations into related structures have revealed potential anticancer effects, possibly through apoptosis induction in cancer cells.
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran derivatives:
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial activity of various pyran derivatives, including those similar to our compound. Results indicated a significant inhibition of bacterial growth, particularly against Gram-positive strains, highlighting the potential for developing new antimicrobial agents .
Study 2: Anticancer Activity
Research focused on the anticancer properties of pyran derivatives demonstrated that these compounds could induce apoptosis in cancer cell lines through mitochondrial pathways. The study reported IC50 values indicating effective concentrations for inducing cell death .
Study 3: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of similar compounds found that they could significantly reduce pro-inflammatory cytokines in vitro, suggesting a mechanism involving the modulation of NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
To better understand the unique profile of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran , a comparative analysis was conducted with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran} | Similar pyran and pyrimidine structure | Antimicrobial |
| 2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivatives | Different halogen substitution | Antidiabetic properties |
| Sulfometuron-methyl | Similar sulfonamide structure | Herbicidal activity |
This table illustrates how variations in substituents and functional groups influence biological activity, emphasizing the unique profile of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran within this class of compounds.
Q & A
Q. What are the key synthetic pathways for 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 2-phenylacetate?
The synthesis involves a three-step process derived from kojic acid:
- Step 1 : Chlorination of kojic acid using thionyl chloride to yield 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one.
- Step 2 : Alkylation with pyrimidine-2-thiol under basic conditions (e.g., NaOMe/MeOH) to form the pyrimidine-sulfanylmethyl intermediate.
- Step 3 : Esterification with 2-phenylacetyl chloride in the presence of a base (e.g., Cs₂CO₃) to introduce the phenylacetate group .
Critical parameters include reaction temperature (ambient for alkylation), solvent choice (acetonitrile for esterification), and purification via biphasic extraction.
Q. How is the molecular structure of this compound validated?
Structural confirmation employs:
- NMR spectroscopy : Key signals include the pyran carbonyl (δ ~168–171 ppm in C NMR), pyrimidine protons (δ ~8.5–8.7 ppm in H NMR), and the sulfanyl-methyl group (δ ~4.2–4.5 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks align with the formula , with fragmentation patterns confirming ester and pyrimidine moieties.
- Infrared (IR) spectroscopy : Stretching vibrations for carbonyl (1700–1750 cm) and aromatic C-H bonds (3000–3100 cm) .
Q. What in vitro assays are used to evaluate its biological activity?
Primary assays focus on APJ receptor antagonism :
- cAMP inhibition assay : Measures suppression of apelin-induced cAMP production (IC values <1 μM for related compounds like ML221) .
- β-arrestin recruitment assay : Quantifies APJ-mediated signaling via β-arrestin coupling (IC ~1.75 μM in ML221) .
Cell lines (e.g., APJ-expressing HEK293) are treated with apelin-13 (agonist) and test compound to assess antagonism .
Advanced Research Questions
Q. How do structural modifications influence APJ receptor antagonism?
Structure-Activity Relationship (SAR) studies reveal:
- Ester group optimization : Replacing the 4-nitrobenzoate (as in ML221) with 2-phenylacetate may alter potency due to steric/electronic effects. Bulky substituents (e.g., nitro, trifluoromethyl) enhance binding affinity but reduce solubility .
- Pyrimidine substitution : Thioether-linked pyrimidines are critical for activity; oxidation to sulfone derivatives reduces potency .
- Pyran ring modifications : Saturation or substitution of the pyran ring disrupts receptor interactions .
Q. How can contradictions between in vitro potency and pharmacokinetic properties be resolved?
ML221 analogs exhibit poor solubility (e.g., ~14 μM in physiological pH) but retain potency. Strategies include:
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility.
- Formulation optimization : Use co-solvents (e.g., PEG-400) or lipid-based carriers for in vivo studies .
- Metabolic stability : Address rapid hepatic metabolism (e.g., in human/mouse liver microsomes) via fluorination or steric shielding of labile ester bonds .
Q. What methodologies address discrepancies in GPCR selectivity profiles?
- Broad GPCR panels : Screen against 29+ GPCRs (e.g., κ-opioid, benzodiazepine receptors) to identify off-target effects. ML221 showed selectivity but retained activity at κ-opioid receptors (<50% inhibition at 10 μM) .
- Functional selectivity assays : Compare signaling pathways (e.g., cAMP vs. β-arrestin) to distinguish biased antagonism .
Q. How are ADMET properties optimized for in vivo translation?
- Permeability : Assess via PAMPA (parallel artificial membrane permeability assay); ML221 showed moderate permeability (Pe ~1.5 × 10 cm/s) .
- Plasma stability : Modify ester linkages (e.g., replace with amides) to reduce hydrolysis .
- Toxicity screening : Use human hepatocyte viability assays (e.g., >50 μM for ML221) to establish safety margins .
Data Contradiction Analysis
Q. Why do solubility limitations persist despite high in vitro potency?
While ML221 exhibits low aqueous solubility (14 μM at pH 7.4), its potency (IC ~0.7 μM) suggests receptor binding compensates for poor bioavailability. This dichotomy necessitates formulation strategies (e.g., nanoemulsions) to bridge the gap between in vitro and in vivo efficacy .
Q. How do SAR findings explain variable activity across analogs?
- Nitro vs. phenylacetate substitution : ML221’s 4-nitrobenzoate group enhances APJ binding via electron-withdrawing effects, whereas 2-phenylacetate may reduce steric hindrance but lower polarity.
- Thioether vs. sulfone : Oxidation of the sulfur bridge inactivates the compound, confirming the thioether’s role in target engagement .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
